molecular formula C18H14O2S2 B013857 1-Pyrenylmethyl methanethiosulfonate CAS No. 384342-65-8

1-Pyrenylmethyl methanethiosulfonate

Cat. No.: B013857
CAS No.: 384342-65-8
M. Wt: 326.4 g/mol
InChI Key: OXKQGBUJTFUGBB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyrenylmethyl methanethiosulfonate can be synthesized through the reaction of 1-pyrenylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. This involves careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Pyrenylmethyl methanethiosulfonate primarily undergoes substitution reactions, particularly with thiol groups. This makes it a valuable reagent for labeling and modifying thiol-containing biomolecules.

Common Reagents and Conditions:

Major Products: The major products of these reactions are the corresponding thiol adducts, where the thiol group has replaced the methanesulfonate group in the compound.

Comparison with Similar Compounds

Uniqueness: 1-Pyrenylmethyl methanethiosulfonate is unique due to its pyrene moiety, which imparts strong fluorescence properties. This makes it particularly valuable for applications requiring sensitive detection and quantification of labeled biomolecules .

Properties

IUPAC Name

1-(methylsulfonylsulfanylmethyl)pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2S2/c1-22(19,20)21-11-15-8-7-14-6-5-12-3-2-4-13-9-10-16(15)18(14)17(12)13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXKQGBUJTFUGBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701272978
Record name S-(1-Pyrenylmethyl) methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384342-65-8
Record name S-(1-Pyrenylmethyl) methanesulfonothioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=384342-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-(1-Pyrenylmethyl) methanesulfonothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701272978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pyrenylmethyl methanethiosulfonate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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